molecular formula C14H9Br2N B3149101 7-Bromo-2-(4-bromophenyl)-1H-indole CAS No. 66639-64-3

7-Bromo-2-(4-bromophenyl)-1H-indole

Cat. No.: B3149101
CAS No.: 66639-64-3
M. Wt: 351.04 g/mol
InChI Key: KLLHQVWNNARQGQ-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-bromophenyl)-1H-indole is a brominated indole derivative. Indoles are a class of heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atoms in this compound can significantly influence its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . These compounds likely interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cell proliferation and survival.

Result of Action

Similar compounds have demonstrated significant anticancer activity, suggesting that this compound may also exert cytotoxic effects on cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-bromophenyl)-1H-indole typically involves the bromination of 2-phenylindole. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions, optimized for yield and purity. The use of continuous flow reactors could be considered to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-bromophenyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol or THF.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-2-(4-bromophenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(4-bromophenyl)-1H-indole is unique due to the presence of two bromine atoms, which can significantly influence its chemical and biological properties. This dual bromination can enhance its reactivity in substitution and coupling reactions, as well as its potential biological activities.

Properties

IUPAC Name

7-bromo-2-(4-bromophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHQVWNNARQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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